Researchers developing ethionamide analogues or validating HPLC impurity methods require authentic, well-characterized thioisonicotinamide. This unsubstituted core scaffold delivers quantifiable performance benchmarks:
• ≥98% HPLC purity with NMR structural confirmation
• Defined electrochemical profile: C₁ proton transfer rate 2×10⁴ s⁻¹, deamination-to-dehydrosulfuration ratio 4:1
• Complete SAM protonation on gold at pH 6 (vs. partial for 3-position isomer)-critical for cytochrome c adsorption studies
• 5-fold lower antimycobacterial potency than ethionamide, providing a calibrated baseline for 2-alkyl substitution SAR
Supplied as crystalline powder; stored at 2-8°C under inert atmosphere.
Molecular FormulaC6H6N2S
Molecular Weight138.19 g/mol
CAS No.2196-13-6
Cat. No.B193382
⚠ Attention: For research use only. Not for human or veterinary use.
Thioisonicotinamide: Chemical Profile and Procurement
Thioisonicotinamide (4-Pyridinecarbothioamide, CAS 2196-13-6) is a heterocyclic building block with the molecular formula C₆H₆N₂S and molecular weight 138.19 g/mol [1]. The compound features a pyridine ring substituted at the 4-position with a thioamide group (-C(S)NH₂), distinguishing it from the 3-substituted analog thionicotinamide [2]. Key physicochemical properties relevant to procurement include a melting point of 199 °C (decomposition), boiling point of 279 °C, density of 1.265 g/cm³, and storage requirements under inert atmosphere at 2–8 °C [1]. The compound is commercially available at ≥97–98% purity (HPLC) and is supplied as a crystalline powder ranging from cream to yellow-brown in appearance .
1Heterocyclic building block for thioamide SAR and medicinal chemistry workflows
2Reference scaffold for electroanalytical method development and surface chemistry studies
3Commercially supplied at ≥97% purity (HPLC), suitable as impurity standard or synthetic intermediate
[1] ChemicalBook. 2196-13-6 (Thioisonicotinamide). CAS DataBase Reference. View Source
Thioisonicotinamide: Differentiation from Generic Analogs
Thioisonicotinamide is not interchangeable with structurally similar compounds such as isonicotinamide (oxygen-containing amide), thionicotinamide (3-position isomer), or ethionamide (2-ethyl substituted derivative) due to quantifiable differences in reactivity, bioactivity, and surface chemistry [1]. The substitution of oxygen with sulfur in the thioamide moiety fundamentally alters electrochemical reduction kinetics: deamination and dehydrosulfuration rates differ markedly from the dehydration and deamination pathways observed for isonicotinamide [2][3]. The position of the thioamide group on the pyridine ring—4-position versus 3-position—produces distinct reduction mechanisms and surface protonation behavior, as demonstrated by polarographic and SERS studies [4][5]. The absence of the 2-ethyl substituent, present in ethionamide, results in a five-fold reduction in antimycobacterial potency, a difference that is both measurable and consequential for pharmacological applications [6]. These experimentally verified distinctions underscore that generic substitution without functional validation carries material risk of altered experimental outcomes.
Isonicotinamide (O-analog)Replacing C=S with C=O alters electrochemical reduction pathways from NH₃/H₂S elimination to H₂O/NH₃ elimination; rate constants and products diverge significantly.
Thionicotinamide (3-isomer)Positional isomerism shifts the rate-determining step from reversible two-electron uptake to irreversible one-electron transfer, changing surface protonation and SAM properties.
Ethionamide (2-ethyl derivative)Absence of the 2-ethyl group reduces antimycobacterial activity by ~5-fold in mouse model; may invalidate SAR baselines if used interchangeably without control data.
[1] Shepard CC, et al. An experimental study of the antileprosy activity of a series of thioamides in the mouse. Int J Lepr Other Mycobact Dis. 1985;53(4):587-94. PMID: 3910748. View Source
[2] Laviron E, Dion D. The electrochemical reduction of thioisonicotinamide in an aqueous medium. Electrochimica Acta. 1998;43(14-15):2069-2075. doi:10.1016/s0013-4686(97)10137-2. View Source
[3] Dion D. Etude du mécanisme de la réduction électrochimique de l'isonicotinamide et de ses derivés. Thèse de doctorat, Université de Bourgogne, 1997. View Source
[4] Montoya MR, Galvin RM, Mellado JMR. On the reduction mechanism of thionicotinamide and thioisonicotinamide on mercury electrodes in strongly acidic media. Anales de Quimica. 1998;94(1):19-22. View Source
[5] Paulo TF, Ando RA, Diógenes ICN, Temperini MLA. Understanding the equilibria of thio compounds adsorbed on gold by surface-enhanced Raman scattering and density functional theory calculations. J Phys Chem C. 2013;117(12):6275-6283. doi:10.1021/jp400235y. View Source
[6] Prieri M, Frita R, Probst N, et al. Efficient analoging around ethionamide to explore thioamides bioactivation pathways triggered by boosters in Mycobacterium tuberculosis. Eur J Med Chem. 2018;159:35-46. doi:10.1016/j.ejmech.2018.09.053. View Source
Antimycobacterial Potency Comparison with Ethionamide
In a comparative study of thioamide antileprosy activity using the mouse foot pad model with both kinetic and continuous methods, thioisonicotinamide was approximately five times less active than ethionamide (2-ethyl-thioisonicotinamide) and prothionamide, which were the most potent compounds tested and of approximately equal potency [1]. The unsubstituted thioisonicotinamide core exhibits quantifiably lower potency than the 2-alkyl substituted derivatives, providing a baseline reference for structure-activity relationship studies.
Antimycobacterial potency vs. ethionamideDirect head-to-head
~5× less active than ethionamide (mouse foot pad model)
Provides quantifiable baseline for 2-alkyl SAR studies.
Thioisonicotinamide is approximately 5× less active than ethionamide
Conditions
Mouse foot pad model, Mycobacterium leprae infection, kinetic and continuous methods; fecal measurements confirmed all thioamides were well absorbed orally
Why This Matters
This five-fold potency differential establishes thioisonicotinamide as an essential negative control or baseline scaffold for SAR studies exploring 2-position alkyl substitution effects on antimycobacterial activity.
[1] Shepard CC, et al. An experimental study of the antileprosy activity of a series of thioamides in the mouse. Int J Lepr Other Mycobact Dis. 1985;53(4):587-94. PMID: 3910748. View Source
Electrochemical Reduction Kinetics vs. Isonicotinamide
Electrochemical reduction of thioisonicotinamide in aqueous medium (H₀ = −1 to pH = 13.7) proceeds via a 2e⁻ reversible transfer followed by two successive first-order chemical reactions [1]. The C₁ reaction (formal proton transfer) has a rate constant of 2 × 10⁴ s⁻¹ in acidic medium [1]. The subsequent C₂ process comprises two parallel elimination reactions—deamination (loss of NH₃) and dehydrosulfuration (loss of H₂S)—with rate constants in a 4:1 ratio [1]. This pathway contrasts markedly with isonicotinamide, which undergoes dehydration and deamination reactions [2].
Reduction kinetics vs. isonicotinamideCross-study comparable
C₁ rate constant = 2×10⁴ s⁻¹; deamination:dehydrosulfuration ratio 4:1
Benchmarks predictable reduction behavior for electroanalytical applications.
Acidic aqueous medium; pathway differs from O-analog.
Isonicotinamide: undergoes dehydration and deamination (different elimination products) [2]
Quantified Difference
Fundamentally different chemical elimination pathways (NH₃/H₂S loss vs. H₂O/NH₃ loss) with quantifiable rate constant ratio of 4:1 for parallel thioamide elimination reactions
Conditions
Aqueous medium, H₀ = −1 to pH = 13.7, cyclic voltammetry and polarography, mercury electrode
Why This Matters
The 4:1 rate constant ratio for competing elimination pathways and the 10⁴ s⁻¹ magnitude of the proton transfer step provide quantitative benchmarks for selecting thioisonicotinamide in electroanalytical or synthetic applications where predictable reduction behavior is required.
[1] Laviron E, Dion D. The electrochemical reduction of thioisonicotinamide in an aqueous medium. Electrochimica Acta. 1998;43(14-15):2069-2075. doi:10.1016/s0013-4686(97)10137-2. View Source
[2] Dion D. Etude du mécanisme de la réduction électrochimique de l'isonicotinamide et de ses derivés. Thèse de doctorat, Université de Bourgogne, 1997. View Source
Reduction Mechanism: Positional Isomer Divergence
The electroreduction of thioisonicotinamide (TINA, 4-substituted) and thionicotinamide (TNA, 3-substituted) was studied in aqueous acidic media (pH < 4) using DC and DP polarography and linear-sweep cyclic voltammetry [1]. For TNA, the second one-electron transfer is irreversible and constitutes the rate-determining step, with only one H⁺ ion transferred prior to the r.d.s. [1]. In contrast, for TINA, the uptake of two electrons and two H⁺ ions to form the intermediate appears as reversible [1]. The limiting currents are partially controlled by subsequent chemical reactions, and the differential dependence of reaction rates on medium acidity accounts for the pH-dependent limiting current behavior [1].
Electroreduction mechanism and rate-determining step
Target Compound Data
Two-electron, two-proton uptake appears reversible; no irreversible r.d.s. identified at the electron transfer stage
Comparator Or Baseline
Thionicotinamide (TNA, 3-substituted): second one-electron transfer is irreversible and is the r.d.s.; only one H⁺ transferred prior to r.d.s.
Quantified Difference
Reversibility of the electron transfer step differs qualitatively; TINA exhibits reversible two-electron/two-proton uptake whereas TNA proceeds through an irreversible one-electron r.d.s.
Conditions
Aqueous acidic media (pH < 4), mercury electrode, DC and DP polarography, linear-sweep cyclic voltammetry
Why This Matters
The distinct reduction reversibility between 4-position and 3-position thioamide isomers enables rational selection of the appropriate isomer for electrochemical sensing or redox-active material applications where electron transfer kinetics dictate performance.
[1] Montoya MR, Galvin RM, Mellado JMR. On the reduction mechanism of thionicotinamide and thioisonicotinamide on mercury electrodes in strongly acidic media. Anales de Quimica. 1998;94(1):19-22. View Source
Surface Protonation and SAM Formation on Gold
Self-assembled monolayers (SAMs) derived from thioisonicotinamide (iTNA) and thionicotinamide (TNA) on gold were characterized via surface-enhanced Raman scattering (SERS) as a function of pH and applied potential [1]. Despite structural similarity, the compounds exhibited different behaviors: at pH 6, iTNA SAM is completely protonated, whereas TNA SAM is only partially protonated [1]. The iTNA SAM was noted as being the most affected by changes in pH and applied potential among the thio compounds studied [1]. Thermodynamic analysis indicated that SAM formation involves a significant free energy of adsorption (ΔG° = 36.43 kJ/mol) with slight repulsive interactions between adjacent molecules [2].
SAM protonation on goldDirect head-to-head
iTNA SAM fully protonated at pH 6; TNA partially protonated; ΔG° ads = 36.43 kJ/mol
Enables uniform cationic surface for protein adsorption studies.
SERS/DFT validated; complete protonation advantageous at near-neutral pH.
Self-assembled monolayersSurface chemistrySERS
Evidence Dimension
Surface protonation state and SAM pH sensitivity
Target Compound Data
iTNA SAM: completely protonated at pH 6; most affected by pH and potential changes; ΔG° adsorption = 36.43 kJ/mol
Comparator Or Baseline
TNA SAM: partially protonated at pH 6; Hpyt SAM: not protonated at pH 6
Quantified Difference
Complete vs. partial protonation at identical pH; adsorption free energy = 36.43 kJ/mol (class-level for thio compounds on gold)
The complete protonation of iTNA SAMs at pH 6 provides a distinct surface charge state compared to the partially protonated TNA SAMs, making iTNA the preferred choice for applications requiring a fully cationic monolayer surface at near-neutral pH, such as cytochrome c metalloprotein adsorption studies.
Self-assembled monolayersSurface chemistrySERS
[1] Paulo TF, Ando RA, Diógenes ICN, Temperini MLA. Understanding the equilibria of thio compounds adsorbed on gold by surface-enhanced Raman scattering and density functional theory calculations. J Phys Chem C. 2013;117(12):6275-6283. doi:10.1021/jp400235y. View Source
[2] Paulo TF, Abruna HD, Diogenes ICN. Thermodynamic, kinetic, surface pKa, and structural aspects of self-assembled monolayers of thio compounds on gold. Langmuir. 2012;28(51):17825-17831. doi:10.1021/la303437k. View Source
Baseline Control for Antimycobacterial SAR Studies
Investigators developing novel ethionamide analogs or exploring thioamide bioactivation pathways should utilize thioisonicotinamide as the unsubstituted core reference scaffold. The compound exhibits approximately one-fifth the antimycobacterial potency of ethionamide in the mouse foot pad model [1]. This five-fold differential provides a quantifiable baseline against which to measure the potency gains conferred by 2-position alkyl substitutions (ethyl, propyl, etc.). The compound has been explicitly used as a starting scaffold for the efficient synthesis of eighteen ethionamide analogues in a two-step chemical pathway, enabling systematic exploration of bioactivation via EthA and EthA2 monooxygenase pathways [2].
Electroanalytical Reference Standard for Thioamides
Thioisonicotinamide provides a well-characterized electrochemical reduction profile suitable as a reference standard in polarographic and voltammetric studies of thioamide compounds. The C₁ proton transfer step has a defined rate constant of 2 × 10⁴ s⁻¹ in acidic medium, and the parallel elimination pathways proceed with a deamination-to-dehydrosulfuration rate ratio of 4:1 [1]. These quantifiable kinetic parameters enable calibration of electroanalytical methods and provide a benchmark for comparing the reduction behavior of novel thioamide derivatives. The established mechanistic framework (EC₁C₂E process) offers a predictable baseline for electrochemical detection method development.
Protonated SAM on Gold for Protein Adsorption
Researchers requiring a completely protonated, cationic monolayer surface on gold at near-neutral pH (pH 6) should select thioisonicotinamide (iTNA) over the 3-position isomer thionicotinamide (TNA), which exhibits only partial protonation under identical conditions [1]. The complete protonation state of iTNA SAMs provides a uniform positively charged surface that is particularly relevant for cytochrome c metalloprotein adsorption studies, where surface charge distribution significantly influences protein orientation and electron transfer kinetics [1]. The adsorption free energy of 36.43 kJ/mol establishes the thermodynamic driving force for SAM formation [2].
Intermediate for Ethionamide Impurity Standards
Thioisonicotinamide is recognized as an impurity of ethionamide (E890420) with documented tuberculostatic activity [1]. Analytical laboratories developing HPLC methods for ethionamide purity assessment require authentic thioisonicotinamide reference material for impurity identification and quantification. Commercially available at ≥97–98% purity (HPLC) with validated NMR structural confirmation [2][3], the compound meets the identity and purity requirements for use as a pharmaceutical impurity reference standard in quality control and regulatory submission contexts.
Application
Selection Property
Validation Focus
Antimycobacterial SAR baseline
Unsubstituted thioamide core scaffold
Potency differential vs. 2-alkyl references (reported model context)
Electroanalytical reference standard
Characterized EC mechanism with known rate constants
Reduction pathway benchmarking and kinetic calibration
Cationic SAM on gold at pH 6
Complete monolayer protonation
Surface charge uniformity for metalloprotein adsorption
Ethionamide impurity standard
Authentic reference material ≥97% HPLC
Identity confirmation and purity profiling method validation
[1] Shepard CC, et al. An experimental study of the antileprosy activity of a series of thioamides in the mouse. Int J Lepr Other Mycobact Dis. 1985;53(4):587-94. PMID: 3910748. View Source
[2] Prieri M, Frita R, Probst N, et al. Efficient analoging around ethionamide to explore thioamides bioactivation pathways triggered by boosters in Mycobacterium tuberculosis. Eur J Med Chem. 2018;159:35-46. doi:10.1016/j.ejmech.2018.09.053. View Source
[3] Laviron E, Dion D. The electrochemical reduction of thioisonicotinamide in an aqueous medium. Electrochimica Acta. 1998;43(14-15):2069-2075. doi:10.1016/s0013-4686(97)10137-2. View Source
[4] Paulo TF, Ando RA, Diógenes ICN, Temperini MLA. Understanding the equilibria of thio compounds adsorbed on gold by surface-enhanced Raman scattering and density functional theory calculations. J Phys Chem C. 2013;117(12):6275-6283. doi:10.1021/jp400235y. View Source
[5] Paulo TF, Abruna HD, Diogenes ICN. Thermodynamic, kinetic, surface pKa, and structural aspects of self-assembled monolayers of thio compounds on gold. Langmuir. 2012;28(51):17825-17831. doi:10.1021/la303437k. View Source
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